

In-Vitro Binding Assay Using [3H]DAA-1106: Application Notes and Protocols

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Compound of Interest

Compound Name: DAA-1106

Cat. No.: B1669734

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Introduction

DAA-1106, a potent and selective ligand for the 18-kDa translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR), is a crucial tool in neuroscience and drug discovery. [3H]**DAA-1106**, the radiolabeled version of this compound, allows for the quantitative analysis of TSPO expression and the characterization of novel TSPO-targeting ligands through in-vitro binding assays. This document provides detailed application notes and protocols for conducting such assays, aimed at facilitating research into neuroinflammation, neurodegenerative diseases, and other pathological conditions where TSPO is upregulated.

TSPO is a transmembrane protein primarily located on the outer mitochondrial membrane of glial cells, including astrocytes and microglia.[1][2][3] Its expression is significantly increased in response to brain injury and inflammation, making it a valuable biomarker for these conditions. [4] [3H]**DAA-1106** exhibits high binding affinity for TSPO, making it a superior radioligand for in-vitro studies compared to older ligands like [3H]PK11195.[5][6]

Data Presentation

Table 1: Binding Affinity (Kd) and Maximum Binding Capacity (Bmax) of [3H]DAA-1106

Biological Sample	Dissociation Constant (Kd) (nM)	Maximum Binding Sites (Bmax) (fmol/mg protein)	Reference
Rat Brain Mitochondria	0.12 ± 0.03	161.03 ± 5.80	[5]
Rat Brain with Traumatic Brain Injury (Ipsilateral)	Significantly lower than --INVALID-LINK-- -PK11195	-	[6]
Rat Brain with Traumatic Brain Injury (Contralateral)	Significantly lower than --INVALID-LINK-- -PK11195	-	[6]
Human Brain (High-Affinity Binders)	-	-	
Human Brain (Low-Affinity Binders)	-	-	

Table 2: Inhibition Constants (K_i) of Various Ligands for [3H]DAA-1106 Binding

Compound	Biological Sample	Inhibition Constant (K _i) (nM)	Reference
DAA-1106	Rat Brain Mitochondria	0.043	[7]
DAA-1106	Monkey Brain Mitochondria	0.188	
DAA-1106	Human Brain (High-Affinity Binders)	2.8 ± 0.3	
DAA-1106	Human Brain (Low-Affinity Binders)	13.1 ± 1.3	
PK11195	Rat Brain Mitochondria	-	[5]
Ro5-4864	Rat Brain Mitochondria	-	[5]

Experimental Protocols

Protocol 1: Preparation of Mitochondrial Fractions from Brain Tissue

This protocol describes the isolation of mitochondrial fractions from brain tissue, which are enriched in TSPO.

Materials:

- Fresh or frozen brain tissue (e.g., rat cortex, hippocampus)
- Homogenization Buffer: 0.32 M Sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4
- Mitochondrial Isolation Buffer: 0.32 M Sucrose, 10 mM Tris-HCl, pH 7.4
- Dounce homogenizer
- Refrigerated centrifuge

Procedure:

- Weigh the brain tissue and place it in a pre-chilled Dounce homogenizer.
- Add 10 volumes (w/v) of ice-cold Homogenization Buffer.
- Homogenize the tissue with 10-15 strokes of the pestle.
- Transfer the homogenate to a centrifuge tube and centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
- Carefully collect the supernatant and centrifuge it at 17,000 x g for 20 minutes at 4°C to pellet the crude mitochondrial fraction.
- Discard the supernatant. Resuspend the pellet in ice-cold Mitochondrial Isolation Buffer and centrifuge again at 17,000 x g for 20 minutes at 4°C.
- Repeat the wash step (step 6) one more time.
- Resuspend the final mitochondrial pellet in a suitable buffer for the binding assay (e.g., 50 mM Tris-HCl, pH 7.4) at a protein concentration of approximately 1-2 mg/mL.
- Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
- Aliquot and store the mitochondrial fractions at -80°C until use.

Protocol 2: Saturation Binding Assay with [3H]DAA-1106

This protocol is used to determine the equilibrium dissociation constant (K_d) and the maximum number of binding sites (B_{max}) for [3H]DAA-1106.

Materials:

- Prepared mitochondrial fractions
- Assay Buffer: 50 mM Tris-HCl, pH 7.4
- [3H]DAA-1106 (specific activity ~70-90 Ci/mmol)

- Unlabeled **DAA-1106** (for determining non-specific binding)
- 96-well microplates
- Glass fiber filters (e.g., Whatman GF/B or GF/C)
- Filtration apparatus
- Scintillation vials and scintillation cocktail
- Liquid scintillation counter

Procedure:

- Prepare serial dilutions of [^3H]**DAA-1106** in Assay Buffer to cover a concentration range from approximately 0.01 to 5 nM.
- In a 96-well plate, set up the following reactions in triplicate for each concentration of [^3H]**DAA-1106**:
 - Total Binding: Add 50 μL of Assay Buffer, 50 μL of the appropriate [^3H]**DAA-1106** dilution, and 100 μL of the mitochondrial fraction (typically 50-100 μg of protein).
 - Non-specific Binding: Add 50 μL of unlabeled **DAA-1106** (final concentration 1-10 μM), 50 μL of the appropriate [^3H]**DAA-1106** dilution, and 100 μL of the mitochondrial fraction.
- Incubate the plate at room temperature (or a specified temperature, e.g., 25°C) for 60-90 minutes to reach equilibrium.
- Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in ice-cold Assay Buffer.
- Wash the filters rapidly with 3 x 4 mL of ice-cold Assay Buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and vortex.

- Allow the vials to sit for at least 4 hours in the dark before counting in a liquid scintillation counter.
- Data Analysis:
 - Calculate specific binding by subtracting non-specific binding from total binding for each concentration of [3H]**DAA-1106**.
 - Plot the specific binding (B, in fmol/mg protein) against the concentration of free [3H]**DAA-1106** (F, in nM).
 - Analyze the data using non-linear regression analysis (e.g., one-site binding hyperbola) to determine the K_d and B_{max} values.

Protocol 3: Competition Binding Assay

This protocol is used to determine the affinity (K_i) of unlabeled test compounds for TSPO by measuring their ability to inhibit the binding of [3H]**DAA-1106**.

Materials:

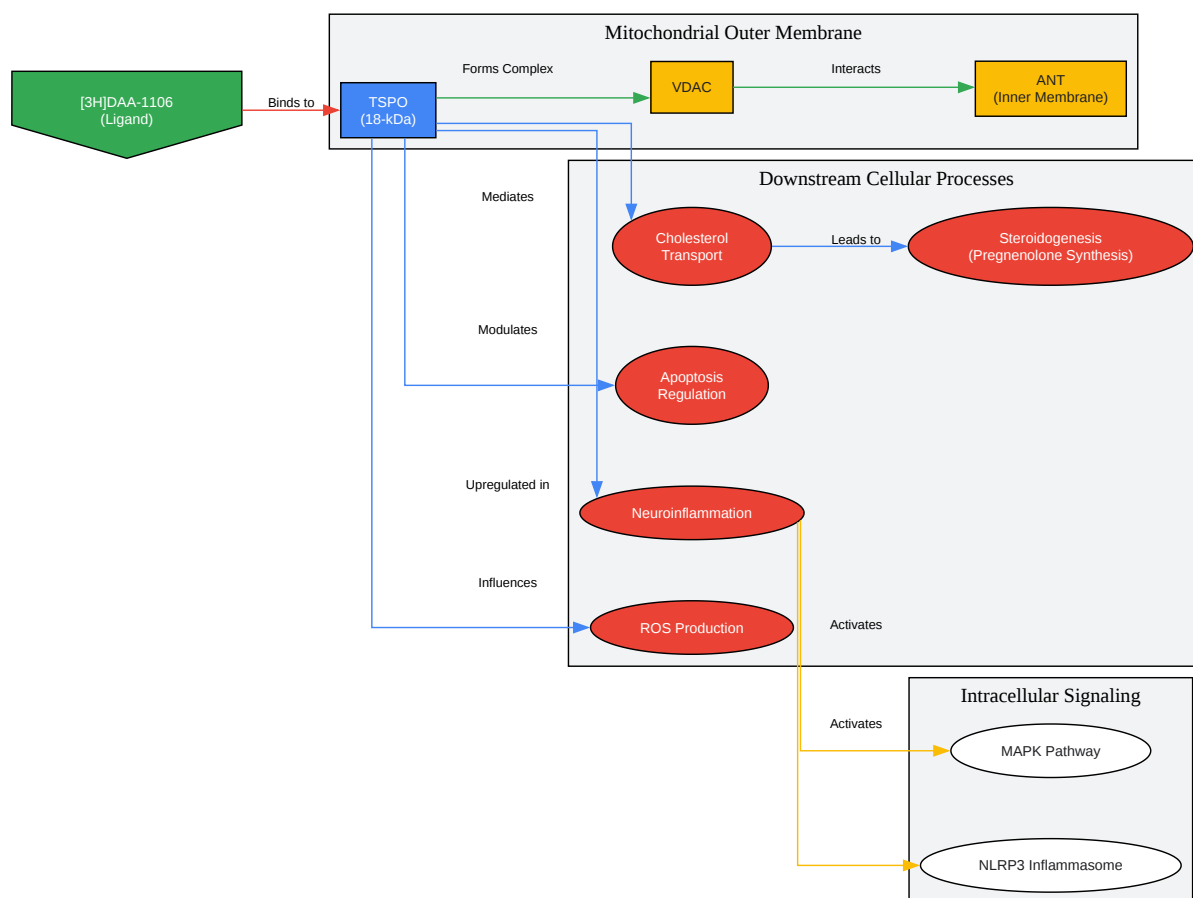
- Same as for Saturation Binding Assay
- Unlabeled test compounds

Procedure:

- Prepare serial dilutions of the unlabeled test compounds in Assay Buffer.
- In a 96-well plate, set up the following reactions in triplicate:
 - Total Binding: 50 µL of Assay Buffer, 50 µL of [3H]**DAA-1106** (at a concentration close to its K_d), and 100 µL of the mitochondrial fraction.
 - Non-specific Binding: 50 µL of unlabeled **DAA-1106** (final concentration 1-10 µM), 50 µL of [3H]**DAA-1106**, and 100 µL of the mitochondrial fraction.

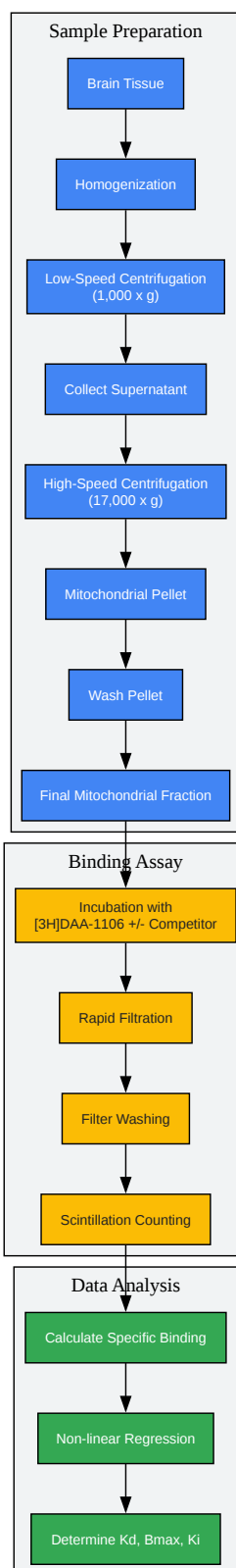
- Competition: 50 μ L of the appropriate dilution of the test compound, 50 μ L of [3H]**DAA-1106**, and 100 μ L of the mitochondrial fraction.
- Follow steps 3-7 from the Saturation Binding Assay protocol.
- Data Analysis:
 - Calculate the percentage of specific binding for each concentration of the test compound.
 - Plot the percentage of specific binding against the logarithm of the test compound concentration.
 - Analyze the data using non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [3H]**DAA-1106**).
 - Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of [3H]**DAA-1106** used in the assay and K_d is the dissociation constant of [3H]**DAA-1106** determined from the saturation binding assay.

Mandatory Visualizations



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Caption: TSPO signaling pathway and its downstream effects.



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Caption: Workflow for [3H]**DAA-1106** in-vitro binding assay.

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